Acetic Acid and Pralmorelin are two distinct compounds with significant roles in various scientific applications. Acetic acid, a simple carboxylic acid, is widely used in chemical synthesis, while pralmorelin is a synthetic peptide that acts as a growth hormone secretagogue.
The synthesis of pralmorelin involves multiple steps to ensure purity and functionality, including monitoring through ninhydrin tests and high-performance liquid chromatography (HPLC) for quality control .
The reactivity of acetic acid allows it to serve as both a reactant and solvent in various organic reactions, while pralmorelin's biological activity is critical for its role in stimulating appetite and growth hormone release.
Research indicates that pralmorelin significantly increases plasma levels of growth hormone, particularly in healthy individuals compared to those with growth hormone deficiencies .
Pralmorelin (INN), commonly designated as Growth Hormone-Releasing Peptide-2 (GHRP-2), emerged from systematic efforts to develop synthetic growth hormone secretagogues (GHS) that bypass the limitations of endogenous growth hormone-releasing hormone (GHRH). Its discovery traces back to the exploration of met-enkephalin analogs, leading to the identification of a hexapeptide structure (D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH₂) with potent GH-releasing activity [4] [8]. Developed under codenames KP-102 and GPA-748, pralmorelin distinguished itself through oral bioavailability—a breakthrough compared to peptide hormones typically requiring injection [4] [7]. Kaken Pharmaceutical spearheaded clinical development, culminating in its 2005 approval in Japan as GHRP Kaken 100®, a diagnostic agent for growth hormone deficiency (GHD) [4] [6]. This marked it as the first clinically deployed ghrelin receptor agonist, providing a tool to probe ghrelin's physiological roles beyond GH release [4] [10].
Table 1: Key Milestones in Pralmorelin Development
| Year | Event | Significance |
|---|---|---|
| 1994 | Synthesis & in vivo testing (KP-102) | Demonstrated GH secretion in urethan-anesthetized rats [8] |
| 1998 | Phase I pharmacokinetics in children | Established dose-dependent GH release profile [8] |
| 2004 | General pharmacology characterization | Confirmed receptor specificity & metabolic stability [4] |
| 2005 | Regulatory approval in Japan (GHRP Kaken 100) | First diagnostic GHS for GHD [4] |
Pralmorelin belongs to the peptide class of growth hormone secretagogues (GHS), specifically a synthetic hexapeptide engineered for enhanced receptor affinity and metabolic stability compared to natural ghrelin [4] [10]. It targets the ghrelin receptor (GHS-R1a), a G-protein-coupled receptor (GPCR) expressed in the pituitary and hypothalamus, distinguishing it from:
Pralmorelin’s molecular signature includes:
Table 2: Classification of Growth Hormone Secretagogues
| Category | Examples | Key Features | Pralmorelin Comparison |
|---|---|---|---|
| Peptide GHSR Agonists | Pralmorelin, GHRP-6, Hexarelin | Injectable/oral; high receptor specificity | Prototype molecule; oral bioactivity |
| Non-Peptide GHSR Agonists | Ibutamoren (MK-677) | Oral; prolonged action | Shorter half-life; diagnostic use |
| GHRH Analogs | Sermorelin, Tesamorelin | Pituitary-dependent; IV/SC administration | Acts independently of GHRH pathways |
Pralmorelin serves as a pivotal molecular tool for dissecting ghrelin's neuroendocrine functions, extending beyond GH release to appetite regulation and energy homeostasis [1] [6]. Its significance encompasses three domains:1. Receptor Mechanistics: Elucidates GHS-R1a signaling cascades, including:- Gq-protein activation: Induces phospholipase C (PLC) stimulation, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG) [6].- Calcium mobilization: IP₃-mediated Ca²⁺ influx from endoplasmic reticulum, triggering GH vesicle exocytosis [6] [8].- Transcriptional regulation: Enhances GH gene expression via cAMP/PKA-dependent CREB phosphorylation [6].
Table 3: Key Neuroendocrine Research Applications of Pralmorelin
| Research Domain | Experimental Findings | Mechanistic Insight |
|---|---|---|
| GH Secretion Dynamics | 30-min peak plasma GH in humans [7] | Confirms GHS-R1a-dependent pulsatility |
| Appetite Regulation | Increased food intake in healthy men [8] | Validates ghrelin's orexigenic role |
| Stress Adaptation | Attenuated hypothermia in fasted/cold-exposed KO mice [2] | Highlights obestatin-independent thermoregulation |
Pralmorelin’s role in unmasking sexual dimorphism in GH responses—enhanced by estrogen co-administration in postmenopausal women—further underscores its utility in probing neuroendocrine diversity [8].
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: